molecular formula C11H10N2O3 B3284211 methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 78061-29-7

methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B3284211
CAS No.: 78061-29-7
M. Wt: 218.21 g/mol
InChI Key: HRMGCUMSMUHWIX-UHFFFAOYSA-N
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Description

Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate (CAS: 86625-25-4) is a pyrazole derivative characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The compound exhibits tautomerism, with its keto form (1b) and enol form (1a) coexisting in equilibrium. In dimethyl sulfoxide (DMSO-d₆), the enol tautomer (methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate) predominates, while the keto form crystallizes from ethanol . This tautomeric behavior influences its reactivity and applications, particularly in organocatalysis and pharmaceutical synthesis.

Properties

IUPAC Name

methyl 3-oxo-2-phenyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-11(15)9-7-10(14)13(12-9)8-5-3-2-4-6-8/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMGCUMSMUHWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the reduction of inflammation .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs, their substituents, and physicochemical properties:

Compound Name (CAS No.) Molecular Formula Substituents Melting Point (°C) Key Properties/Applications
Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (40711-33-9) C₆H₈N₂O₃ Ethyl ester at C3 Not reported Higher lipophilicity; precursor for agrochemicals
5-Oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (37832-55-6) C₄H₄N₂O₃ Carboxylic acid at C3 Not reported Enhanced acidity; potential metal chelation
Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (52867-42-2) C₆H₈N₂O₃ Methyl group at C2 Not reported Steric hindrance alters reactivity; intermediates in drug synthesis
Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (58607-90-2) C₆H₈N₂O₃ Ethyl ester; dihydro at C4/C5 Not reported Positional isomer; distinct hydrogen bonding patterns

Research Findings and Trends

  • Tautomerism and Crystallization: The parent compound’s keto-enol equilibrium impacts its crystallization behavior, with the keto form (1b) being predominant in the solid state. This property is critical for designing organocatalysts with predictable solid-state reactivity .

Biological Activity

Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate (CAS No. 16135-26-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthetic pathways, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H10_{10}N2_2O3_3
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 16135-26-5

1. Anti-inflammatory Properties

Research has shown that pyrazole derivatives exhibit potent anti-inflammatory effects. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study, compounds similar to methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies have indicated effective antimicrobial activity against Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the pyrazole structure enhances its antibacterial properties, making it a candidate for further development in treating infections .

3. Anticancer Potential

Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole has been investigated for its anticancer properties. Pyrazole derivatives have been found to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth .

The biological activity of methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole is attributed to its ability to interact with specific biological targets:

  • Cytokine Inhibition : The compound inhibits the synthesis and release of pro-inflammatory cytokines.
  • Enzyme Inhibition : It acts as a reversible inhibitor of certain enzymes involved in inflammatory processes.
  • Cell Cycle Regulation : It may interfere with cell cycle progression in cancer cells, leading to reduced proliferation.

Case Study 1: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema models in mice. The results indicated that compounds similar to methyl 5-oxo exhibited significant reductions in edema comparable to indomethacin, a standard anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

In another study, methyl 5-oxo was tested against multiple bacterial strains using the agar diffusion method. The compound showed significant zones of inhibition against Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating its potential as an antibacterial agent .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryUp to 85% inhibition of TNF-α
AntimicrobialEffective against E. coli, S. aureus, etc.
AnticancerInduces apoptosis; inhibits cell proliferation

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., ethanol vs. DMF) impacts reaction kinetics and purity .
  • Microwave-assisted synthesis can reduce reaction time by 50% compared to conventional heating .

Basic: What spectroscopic and crystallographic methods are recommended for confirming its structure?

Methodological Answer:
A multi-technique approach ensures accuracy:

NMR Spectroscopy :

  • 1H NMR : Peaks at δ 3.8–4.2 ppm (ester methyl group) and δ 7.2–7.6 ppm (phenyl protons) confirm substituent positions .
  • 13C NMR : Carbonyl signals (C=O) appear at ~165–170 ppm.

X-ray Crystallography :

  • Use SHELXL (via SHELX suite) for refinement. notes SHELXL’s robustness in resolving small-molecule structures, even with twinned data.
  • Hydrogen-bonding patterns (e.g., N–H···O interactions) are critical for validating crystal packing .

Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 231.087).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate
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methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.